molecular formula C10H6Cl2N2O B3058051 3,5-dichloro-1-phenylpyrazin-2(1H)-one CAS No. 87486-37-1

3,5-dichloro-1-phenylpyrazin-2(1H)-one

Cat. No.: B3058051
CAS No.: 87486-37-1
M. Wt: 241.07 g/mol
InChI Key: LJWHJYYNMORUIH-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Heteroaromatic Ring Systems in Chemical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of chemical science, forming the structural basis for a vast array of molecules with significant applications. rsc.orgnih.gov These cyclic compounds, which feature at least one nitrogen atom within a ring structure, are prevalent in nature and are integral to many biologically active molecules, including nucleic acids. nih.govwikipedia.org Their unique electronic and coordination properties, along with their ability to participate in hydrogen bonding, make them crucial components in medicinal chemistry, agrochemicals, and materials science. mdpi.com More than 75% of drugs approved by the FDA contain nitrogen heterocycles, underscoring their immense therapeutic importance. nih.gov The field is a major branch of organic chemistry, with extensive research dedicated to the synthesis, properties, and applications of these diverse ring systems. rsc.orgnih.gov

Importance of the Pyrazinone Core Structure in Advanced Synthetic Endeavors

Among the myriad nitrogen heterocycles, the pyrazinone core, specifically the 2(1H)-pyrazinone ring, is a structure of considerable interest. researchgate.net This six-membered heterocyclic motif is found in a wide range of natural products isolated from fungi, bacteria, and marine sponges, many of which exhibit notable biological activities. researchgate.netnih.gov The pyrazinone scaffold is a common feature in molecules with properties ranging from quorum sensing activity to kinase and protease inhibition. acs.orgnih.gov

The significance of the pyrazinone core extends to its role as a versatile building block in synthetic chemistry. nih.govresearchgate.net Its structural framework allows for various substitutions, enabling the creation of diverse molecular libraries for screening and development. nih.gov Synthetic pyrazinone derivatives have been developed as inhibitors for various enzymes, highlighting their potential in drug discovery. nih.govsemanticscholar.org

Table 1: Representative Natural Products Containing the Pyrazinone Core

Natural Product Source Organism(s)
Deoxyaspergillic acid Aspergillus flavus
Flavacol Aspergillus flavus
Phevalin Streptomyces or Staphylococcus species
Tyrvalin Streptomyces or Staphylococcus species
Arglecin Streptomyces

Rationale for Investigating Halogenated Pyrazinone Scaffolds, Specifically 3,5-Dichloro-1-phenylpyrazin-2(1H)-one

The introduction of halogen atoms onto the pyrazinone scaffold dramatically enhances its synthetic utility. kuleuven.be Halogenated pyrazinones, such as 3,5-dihalo-2(1H)-pyrazinones, serve as highly versatile intermediates in organic synthesis. kuleuven.be The chlorine atoms in a compound like this compound are not merely passive substituents; they act as reactive handles, enabling a wide range of chemical transformations.

The primary rationale for investigating this specific class of compounds is their ability to undergo reactions such as:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyrazinone ring facilitates the displacement of the chloro groups by various nucleophiles.

Cross-Coupling Reactions: The halogen atoms provide sites for palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of complex carbon-based substituents. nih.gov

Diels-Alder Reactions: The pyrazinone ring can participate as a diene in cycloaddition reactions, a reactivity pattern useful for constructing bicyclic systems. kuleuven.be

The N-phenyl group at the 1-position influences the compound's electronic properties, solubility, and steric environment, further modulating its reactivity. Therefore, this compound is not just a singular molecule but an exemplar of a powerful synthetic scaffold, providing a gateway to a vast chemical space of diversely substituted pyrazinones. nih.govkuleuven.be

Table 2: Key Synthetic Transformations of Halogenated Pyrazinones

Reaction Type Purpose
Nucleophilic Aromatic Substitution Introduction of O, N, S, or C-based nucleophiles
Palladium-Catalyzed Cross-Coupling Formation of C-C or C-Heteroatom bonds

Historical Context and Evolution of Pyrazinone Synthesis

The synthesis of pyrazinones has a history stretching back over a century. nih.govresearchgate.net The earliest methods, reported in the early 20th century starting around 1905, were limited and often resulted in pyrazinones with identical substituents at the C-3 and C-6 positions. semanticscholar.org

Significant advancements in pyrazinone synthesis began in the 1940s, spurred by the discovery of pyrazinone-containing natural products. nih.govsemanticscholar.org This era saw the development of more versatile and powerful synthetic strategies. A pivotal approach, first described by R. G. Jones in 1949, involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org Another key method involves the cyclization of dipeptide precursors, often diketopiperazines, to form the pyrazinone ring. rsc.org

The synthesis of halogenated pyrazinones like the title compound often employs specific strategies. A notable method involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org This approach facilitates the construction of the pyrazinone core and the introduction of halogen atoms at the 3- and 5-positions, representing a significant evolution from the earlier, more restrictive synthetic routes. nih.govrsc.org More recently, solid-phase synthesis techniques have been developed to create libraries of diversely substituted pyrazinones for high-throughput screening. nih.gov

Properties

CAS No.

87486-37-1

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3,5-dichloro-1-phenylpyrazin-2-one

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h1-6H

InChI Key

LJWHJYYNMORUIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 1 Phenylpyrazin 2 1h One

Nucleophilic Substitution Reactions on Halogenated Pyrazinones

The pyrazinone ring, being electron-deficient, is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the N1-phenyl group and the C2-carbonyl group, which act as electron-withdrawing groups, delocalizing the negative charge in the Meisenheimer intermediate formed during the substitution process.

The two chlorine atoms at the C-3 and C-5 positions of the pyrazinone ring are not electronically equivalent, leading to regioselectivity in nucleophilic substitution reactions. The outcome of the reaction is dictated by the electronic environment of the carbon atoms to which the halogens are attached. The C-5 position is generally more activated towards nucleophilic attack than the C-3 position. This is because the negative charge of the intermediate formed upon attack at C-5 can be effectively delocalized by both the adjacent ring nitrogen and the carbonyl group at C-2.

Studies on the closely related 3,5-dichloropyrazines have shown that the nature of substituents on the pyrazine (B50134) ring plays a critical role in directing nucleophilic attack. For instance, an electron-withdrawing group at the C-2 position of a 3,5-dichloropyrazine directs incoming nucleophiles preferentially to the C-5 position. nih.gov Conversely, an electron-donating group at C-2 promotes substitution at the C-3 position. nih.gov In the case of 3,5-dichloro-1-phenylpyrazin-2(1H)-one, the N1-phenyl and C2-carbonyl groups are electron-withdrawing, which deactivates the C-3 position relative to the C-5 position, thus favoring nucleophilic attack at C-5.

The scope of nucleophiles that can be employed is broad and includes amines, alkoxides, and thiolates. The reaction conditions can often be tuned to favor either mono-substitution, predominantly at the C-5 position, or di-substitution.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-Heterocycles This table presents data from analogous heterocyclic systems to illustrate the principles of regioselectivity.

SubstrateNucleophileMajor ProductReference
2-Substituted 3,5-Dichloropyrazine (EWG at C-2)Amines5-Amino-3-chloro-2-substituted-pyrazine nih.gov
2-Substituted 3,5-Dichloropyrazine (EDG at C-2)Amines3-Amino-5-chloro-2-substituted-pyrazine nih.gov
2,4-DichloroquinazolinePrimary/Secondary Amines4-Amino-2-chloroquinazoline nih.gov
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acids (at RT)5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov

The structure and reactivity of the nucleophile significantly impact the outcome of the substitution reaction. Stronger nucleophiles, such as primary and secondary aliphatic amines, generally react more readily and under milder conditions than weaker nucleophiles like aromatic amines or alcohols.

The steric hindrance of the nucleophile can also influence the reaction rate and, in some cases, the regioselectivity. Bulky nucleophiles may exhibit slower reaction rates due to steric clash with the heterocyclic ring. In competitive situations, less hindered nucleophiles may react preferentially. For example, in reactions with 2,4,6-trichloro-1,3,5-triazine, a competitive study showed a preferential order of reactivity, with alcohols reacting first, followed by thiols, and finally amines under specific conditions. biomedpharmajournal.org

The basicity of the nucleophile is another critical factor. A base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. The choice of base and solvent system can be crucial for achieving high yields and selectivity.

The nucleophilic aromatic substitution on halogenated pyrazinones proceeds via the well-established SNAr (addition-elimination) mechanism. This is a two-step process that is distinct from SN1 and SN2 mechanisms. researchgate.net

Addition Step: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (e.g., C-5). This attack breaks the aromaticity of the pyrazinone ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrazinone ring and is particularly stabilized by the electron-withdrawing nitro groups, ring nitrogens, and the carbonyl group. nih.govmdpi.com This initial addition is typically the rate-determining step of the reaction.

Elimination Step: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a chloride ion. This elimination step is generally fast.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the SNAr reaction. researchgate.netnih.gov In this compound, the ring nitrogens and the carbonyl group effectively serve this role, activating both the C-3 and C-5 positions for nucleophilic attack.

Metal-Catalyzed Coupling Reactions of Halogenated Pyrazinones

The chlorine substituents on the pyrazinone ring are adept participants in a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the C-3 and C-5 positions. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, vinylarenes, and alkynylarenes from aryl halides. For substrates like this compound, reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-based substituents.

The regioselectivity of these reactions can often be controlled by tuning the reaction conditions. Similar to SNAr reactions, the C-5 position is generally more reactive than the C-3 position in palladium-catalyzed couplings. This allows for selective mono-functionalization at C-5, followed by a subsequent, often more forcing, coupling at the C-3 position if desired. This stepwise approach enables the synthesis of unsymmetrically substituted pyrazinones. For example, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, reaction at room temperature yields the 5-aryl-3-chloro product, while reaction at reflux leads to the 3,5-diaryl product. nih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the dichloropyrazinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wiley.com This reaction is highly versatile for forming C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups. Studies on other dichlorinated heterocycles like 2,3,5-trichloropyridine (B95902) have demonstrated efficient and regioselective Suzuki couplings to form mono-arylated products. wiley.com It is anticipated that this compound would react similarly, with initial coupling occurring at the more reactive C-5 position.

Heck Reaction: The Heck reaction couples the dichloropyrazinone with an alkene to form a substituted pyrazinone with a new carbon-carbon double bond. ccspublishing.org.cn The reaction is catalyzed by a palladium complex and requires a base. This method is a powerful tool for the vinylation of aryl halides. ccspublishing.org.cn

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This method is a powerful alternative to classical SNAr reactions for introducing amino groups, often proceeding under milder conditions and with a broader substrate scope. Research on related 3,5-dichloro-2(1H)-pyrazinones has shown that palladium-catalyzed couplings with ureas can occur selectively at the C-3 position, highlighting the subtle interplay of substrate and catalyst that can be exploited to control regiochemistry. The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, enabling the coupling of even challenging substrates like aryl chlorides.

Table 2: Examples of Palladium-Catalyzed Reactions on Halogenated Heterocycles This table provides representative examples from related systems to illustrate the scope of palladium-catalyzed coupling reactions.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki2,3,5-TrichloropyridineArylboronic acidPd(OAc)₂ (ligand-free)3,5-Dichloro-2-arylpyridine wiley.com
Suzuki3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh₃)₄5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
Buchwald-Hartwig4,6-Dichloro-5-nitropyrimidineAryl/Alkyl aminesPd₂(dba)₃ / BINAP4-Amino-6-chloro-5-nitropyrimidine
Buchwald-HartwigAryl ChloridesPrimary/Secondary AminesPd₂(dba)₃ / YPhos-type ligandArylamines

Cross-Coupling Strategies for Carbon-Carbon Bond Formation

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly C-N bond formation (Ullmann condensation), represent a powerful strategy for the functionalization of aryl halides. For this compound, the two chlorine atoms serve as leaving groups for nucleophilic substitution, which can be facilitated by copper catalysis. These reactions enable the introduction of various nitrogen-based nucleophiles.

Detailed research findings indicate that copper-catalyzed amination reactions on similar di-halo heterocyclic systems proceed efficiently, suggesting analogous reactivity for this compound. The reactions typically employ a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand to stabilize the copper center and facilitate the catalytic cycle. A base is required to neutralize the HCl generated during the reaction. The choice of solvent, temperature, and ligand can influence the reaction's efficiency and selectivity, especially when attempting mono- or di-substitution. While specific studies on this compound are limited, the extensive literature on copper-catalyzed amination of other aryl chlorides provides a strong predictive framework for its reactivity. researchgate.netmdpi.com For instance, the amination of 2-chloro-5-iodopyridine (B1352245) demonstrates selective substitution at the iodine-bearing carbon, highlighting the difference in reactivity between halogen substituents that could be exploited in the target molecule. mdpi.com

Below is a table of representative copper-catalyzed amination reactions on analogous aryl halides, illustrating the expected scope and conditions for the functionalization of this compound.

Table 1: Representative Copper-Catalyzed Amination Reactions

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Product Yield (%)
2-Chloro-5-iodopyridine 1-Adamantanamine CuI / Ligand K2CO3 DMF 140 5-Iodo-N-(1-adamantyl)pyridin-2-amine 44-63
3-Iodopyridine 1-Adamantanamine CuI / Ligand K2CO3 DMF 140 N-(1-Adamantyl)pyridin-3-amine 67-85
Iodobenzene Adamantane-1,3-diamine CuI / Ligand K2CO3 DMF 140 N,N'-Diphenyladamantane-1,3-diamine 60-81

Data is illustrative and based on reactions with analogous halo-heterocycles and halo-arenes.

Introduction of Diverse Functional Groups via Catalytic Routes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The chlorine atoms on the this compound scaffold are suitable handles for such transformations, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly effective for creating new carbon-carbon bonds. nih.gov It is anticipated that this compound would readily participate in Suzuki-Miyaura reactions with various aryl- and vinylboronic acids. These reactions typically utilize a palladium(0) catalyst, generated in situ from a palladium(II) precursor like palladium acetate (B1210297), and a phosphine ligand. nih.govnih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results for coupling with aryl chlorides. nih.gov The reaction is performed in the presence of a base, such as sodium carbonate or potassium phosphate, and often in a mixed aqueous-organic solvent system. nih.gov

By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono- or di-arylation of the pyrazinone core. The reactivity of the two chlorine atoms may differ, potentially allowing for sequential, regioselective couplings.

The table below outlines representative Suzuki-Miyaura reactions performed on 2,3,5-trichloropyridine, a similar substrate, which demonstrates the feasibility and general conditions applicable to this compound.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions

Aryl Halide Boronic Acid Catalyst Base Solvent Temp (°C) Product Yield (%)
2,3,5-Trichloropyridine Phenylboronic acid Pd(OAc)2 Na2CO3 H2O/DMF 60 3,5-Dichloro-2-phenylpyridine 89
2,3,5-Trichloropyridine 4-Methylphenylboronic acid Pd(OAc)2 Na2CO3 H2O/DMF 60 3,5-Dichloro-2-(p-tolyl)pyridine 92
2,3,5-Trichloropyridine 4-Methoxyphenylboronic acid Pd(OAc)2 Na2CO3 H2O/DMF 60 3,5-Dichloro-2-(4-methoxyphenyl)pyridine 95

Data is based on reactions with 2,3,5-trichloropyridine as a model substrate. nih.govresearchgate.net

Oxidative and Reductive Transformations of the Pyrazinone Ring System

The pyrazinone ring is a heteroaromatic system containing both amide and imine functionalities, making it susceptible to both oxidative and reductive transformations. However, the specific reactions of the this compound ring system are not extensively documented in the literature.

In principle, reduction of the pyrazinone ring could lead to various products, including dihydropyrazinones, tetrahydropyrazinones (piperazinones), or even ring-opened products, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or the use of hydride reagents could potentially achieve these transformations. For example, the reduction of related 4-(2-nitrobenzylidene)-1-phenyl-2-pyrazolin-5-one derivatives with sodium borohydride (B1222165) in the presence of a palladium catalyst leads to reduction of the nitro group and the exocyclic double bond, but leaves the core pyrazolinone ring intact, suggesting its relative stability to these conditions. researchgate.net

Oxidative transformations of the pyrazinone ring are less common. Strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides. The presence of the electron-withdrawing chlorine atoms and the phenyl group will influence the susceptibility of the ring to both oxidation and reduction. Further research is needed to fully elucidate the oxidative and reductive chemistry of this specific pyrazinone system.

Electrophilic Aromatic Substitution on the Phenyl Substituent and Pyrazinone Ring

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. In this compound, both the N-phenyl ring and the pyrazinone ring itself are potential sites for EAS, although their reactivity is expected to differ significantly.

The pyrazinone ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and the carbonyl group. imperial.ac.uk This deactivation generally makes EAS on the pyrazinone ring challenging. However, if substitution were to occur, it would likely be directed to the C-6 position, guided by the electronic effects of the ring nitrogens and carbonyl group.

In contrast, the N-phenyl substituent is more amenable to EAS. The pyrazinone moiety acts as a deactivating, meta-directing group through its inductive effect and resonance withdrawal of electron density from the phenyl ring. Therefore, electrophilic attack, such as nitration, halogenation, or sulfonation, is expected to occur primarily at the meta-position of the phenyl ring. rsc.orgyoutube.com

Studies on the nitration of 3-methyl-1,5-diphenylpyrazole provide a useful analogy. rsc.org In this system, nitration occurs sequentially on the phenyl rings. When 3-methyl-1,5-diphenylpyrazole is treated with nitric acid in sulfuric acid, nitration occurs at the para-position of the C-5 phenyl group first, and then at the para-position of the N-1 phenyl group. rsc.org This suggests that for this compound, nitration of the N-phenyl ring is a feasible transformation, likely directed to the meta position due to the deactivating nature of the pyrazinone ring.

The table below presents data from the nitration of a related diphenylpyrazole compound, which serves as a model for the expected reactivity of the phenyl group in this compound.

Table 3: Representative Electrophilic Aromatic Substitution (Nitration) Reactions

Substrate Reagents Conditions Product
3-Methyl-1,5-diphenylpyrazole HNO3, H2SO4 0 °C 3-Methyl-5-(4-nitrophenyl)-1-phenylpyrazole
3-Methyl-1,5-diphenylpyrazole Excess HNO3, H2SO4 0 °C 3-Methyl-1,5-bis(4-nitrophenyl)pyrazole
3-Methyl-1,5-diphenylpyrazole Acetyl nitrate - 3-Methyl-4-nitro-1,5-diphenylpyrazole

Data is based on reactions with 3-methyl-1,5-diphenylpyrazole as a model substrate. rsc.org

Mechanistic Investigations of Pyrazinone Formation and Reactivity

Elucidation of Pyrazinone Core Formation Mechanisms

The synthesis of the 3,5-dihalo-2(1H)-pyrazinone core, including the 1-phenyl substituted derivative, is most commonly achieved through a method reported by Vekemans et al. nih.gov This general and versatile approach involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.gov The α-aminonitrile precursor provides the substituents that will ultimately be located at the N-1 and C-6 positions of the final pyrazinone ring. nih.gov

The formation of the pyrazinone ring from an α-aminonitrile and an oxalyl halide proceeds through several key intermediates that guide the cyclization process. rsc.orgsemanticscholar.org The mechanism is initiated by the acylation of the α-aminonitrile, which forms an oxamoyl halide intermediate. nih.gov This step establishes the bond between what will become the N-1 and C-2 atoms of the pyrazinone core. nih.govrsc.org

Following this initial acylation, the nitrile group of the intermediate undergoes the addition of HX (where X is a halide), which then tautomerizes to an enamine form. nih.govrsc.org This enamine is primed for cyclization, which occurs to form a cyclic pyrazine-2,3-dione intermediate. nih.govsemanticscholar.org This critical cyclization step forms the bond between the N-4 and C-3 atoms. nih.gov The final step in the core formation involves this cyclic dione (B5365651) intermediate reacting with the excess oxalyl halide present in the mixture. This reaction introduces the halogen atom at the 3-position and involves the release of carbon dioxide (CO2) and carbon monoxide (CO). nih.govrsc.org

Table 1: Key Intermediates in Pyrazinone Core Formation

Intermediate Description Role in Pathway
Oxamoyl Halide Product of the initial acylation of the α-aminonitrile. Forms the initial N-1 to C-2 bond. nih.gov
Enamine Tautomer of the protonated nitrile species. Facilitates the subsequent ring-closing reaction. rsc.org

The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in the successful formation of the 3,5-dichloro-1-phenylpyrazin-2(1H)-one. The synthesis is typically conducted in solvents like toluene (B28343) or o-dichlorobenzene. nih.gov The choice of conditions can influence reaction rates and yields. For instance, the reaction can be driven to completion at elevated temperatures of 70–100 °C over a period of 4–6 hours. nih.gov Alternatively, the transformation can also proceed at room temperature, although it requires a significantly longer reaction time, often spanning several days. nih.gov

The use of a tetraalkylammonium halide as an additive can be beneficial, acting as an additional source of halide ions to favor the final halogenation step. rsc.org The temperature is a critical factor; higher temperatures increase the rate of reaction but must be controlled to prevent potential side reactions or degradation of intermediates. In other pyrazinone formation pathways, such as the Maillard reaction, temperature is a key determinant of the reaction pathway, with higher temperatures promoting steps like amidation. nih.gov While the Maillard reaction is a different mechanistic route, it underscores the general principle that thermal conditions can dictate the course of pyrazinone synthesis. nih.gov

Detailed Analysis of Nucleophilic Substitution Mechanisms

The this compound scaffold is well-suited for nucleophilic aromatic substitution (SNA) reactions, owing to the two chlorine atoms which can act as leaving groups. The electron-deficient nature of the pyrazinone ring facilitates attack by nucleophiles. The mechanism of these substitutions can be complex, potentially proceeding through a classical two-step pathway involving a Meisenheimer intermediate or via a concerted, single-step mechanism (cSNA). semanticscholar.org

In the classical two-step SNA mechanism, the nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The regioselectivity of the substitution on similar 3,5-dichloropyrazine systems is heavily influenced by other substituents on the ring. researchgate.net For example, an electron-withdrawing group at the 2-position of a dichloropyrazine directs nucleophilic attack to the 5-position, whereas an electron-donating group directs attack to the 3-position. researchgate.net

In a multi-step reaction, the rate-determining step is the slowest step and has the highest energy transition state. studentdoctor.netyoutube.com For a classical two-step SNA reaction, the rate-determining step is typically the formation of the high-energy Meisenheimer intermediate, as this step involves the loss of aromaticity. semanticscholar.org The transition state leading to this intermediate would involve the partial formation of the bond between the nucleophile and the ring carbon, and a significant buildup of negative charge on the pyrazinone ring system. ucsd.edu

Alternatively, if the reaction proceeds through a concerted mechanism, there is only one step and thus only one transition state. semanticscholar.org In this scenario, the bond to the incoming nucleophile is formed concurrently with the breaking of the bond to the leaving group. semanticscholar.org The transition state is the point of highest energy along this single reaction coordinate. ucsb.edu Computational studies, such as those using density functional theory (DFT), are powerful tools for investigating these pathways, determining the structures of transition states, and calculating their relative energies to distinguish between stepwise and concerted mechanisms. researchgate.netucsb.edu The preference for one mechanism over the other depends on factors like the nature of the nucleophile, the leaving group, and the solvent. semanticscholar.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

The chlorine substituents on this compound serve as effective handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira couplings. wikipedia.orgmdpi.com These reactions are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. They operate via a catalytic cycle that typically involves three key steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.orglibretexts.org A palladium catalyst is commonly employed for these transformations. mdpi.com

The cycle begins with a low-valent metal complex, typically Pd(0), which is the active catalyst. libretexts.org This species reacts with the pyrazinone substrate, initiating the cycle that ultimately leads to the substituted product and regeneration of the active catalyst. wikipedia.org

The catalytic cycle for a cross-coupling reaction involving this compound can be described by three fundamental organometallic steps. wikipedia.org

Oxidative Addition : This is the initial step where the active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazinone. wikipedia.orglibretexts.org This process increases the oxidation state of the palladium from 0 to +2 and its coordination number by two, forming a new organopalladium(II) complex. wikipedia.orgnih.gov This step requires a vacant coordination site on the metal complex. wikipedia.org

Transmetallation : In this step, an organic group (R) is transferred from another organometallic reagent (e.g., an organoboron compound, R-B(OR)2, in a Suzuki reaction) to the palladium(II) center. libretexts.org The chlorine atom on the palladium is replaced by the R group, resulting in a new palladium(II) complex that now contains both the pyrazinone moiety and the new organic group. libretexts.org

Reductive Elimination : This is the final, product-forming step of the cycle. wikipedia.org The two organic groups (the pyrazinone and the R group) attached to the palladium center couple together, forming a new C-C bond and the final substituted pyrazinone product. libretexts.org For this to occur, the two groups must be positioned cis (adjacent) to each other in the metal's coordination sphere. wikipedia.orglibretexts.org This step reduces the palladium's oxidation state from +2 back to 0, regenerating the active catalyst which can then enter another cycle. wikipedia.org

Table 2: Elementary Steps in a Typical Pd-Catalyzed Cross-Coupling Cycle

Step Metal Oxidation State Change Description
Oxidative Addition Pd(0) → Pd(II) Insertion of the palladium catalyst into the C-Cl bond of the pyrazinone. wikipedia.org
Transmetallation Pd(II) → Pd(II) Transfer of an organic group from a second reagent to the palladium center. libretexts.org

Reaction Kinetics and Thermodynamic Considerations in Transformations

A thorough review of available scientific literature indicates a notable absence of specific studies focused on the reaction kinetics and thermodynamic parameters of this compound. While research exists on the synthesis and general reactivity of pyrazinone derivatives, detailed quantitative analysis of the kinetic and thermodynamic profiles for this particular dichlorinated phenylpyrazinone is not extensively documented in publicly accessible research.

The formation and subsequent reactions of pyrazinone scaffolds are understood to be governed by the principles of chemical kinetics and thermodynamics, which dictate the rate and equilibrium position of a given transformation. Kinetic control favors the product that is formed fastest, often having the lowest activation energy, whereas thermodynamic control leads to the most stable product, characterized by the lowest Gibbs free energy.

For analogous heterocyclic systems, computational and experimental studies have provided insights into these controlling factors. For instance, the tautomeric equilibria in related nitrogen-containing heterocycles are often influenced by solvent polarity and temperature, shifting the balance between kinetically and thermodynamically favored forms. nih.gov In the context of substituted pyrazoles, which share some structural similarities with pyrazinones, investigations have distinguished between kinetic and thermodynamic products in cyclization reactions. nih.gov

Table 1: Hypothetical Kinetic and Thermodynamic Parameters in the Transformation of this compound

Transformation StepKinetic ParameterThermodynamic ParameterInfluencing Factors
Ring Closure Activation Energy (Ea)Gibbs Free Energy of Reaction (ΔG°)Steric hindrance from substituents, solvent effects, catalyst presence.
Aromatization Rate Constant (k)Enthalpy of Reaction (ΔH°)Leaving group ability, stability of the resulting aromatic system.
Nucleophilic Substitution Activation Energy (Ea)Equilibrium Constant (Keq)Electrophilicity of the carbon center, nucleophile strength, solvent polarity.

This table is illustrative and based on general chemical principles, as specific data for the target compound is not available in the provided search results.

Further empirical research, including kinetic assays under various conditions (temperature, concentration, solvent) and calorimetric measurements, would be necessary to establish the precise kinetic and thermodynamic profile of this compound. Computational chemistry, employing methods like Density Functional Theory (DFT), could also serve as a powerful tool to model reaction pathways and calculate the energies of reactants, transition states, and products, thereby predicting kinetic and thermodynamic favorability. mdpi.com Such studies would be invaluable for optimizing synthetic routes and understanding the reactivity of this compound in various chemical environments.

Advanced Spectroscopic Characterization of 3,5 Dichloro 1 Phenylpyrazin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of 3,5-dichloro-1-phenylpyrazin-2(1H)-one would be expected to show signals corresponding to the protons on the phenyl ring and the single proton on the pyrazinone ring.

Phenyl Protons: The protons on the monosubstituted phenyl group would typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. Due to the electron-withdrawing nature of the pyrazinone ring system, these signals might be shifted slightly downfield. The substitution pattern on the phenyl ring would lead to a complex multiplet, unless specific substitution patterns simplify the spectrum. The coupling constants (J values) between adjacent protons would be in the range of 7-8 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling.

Pyrazinone Proton: The single proton on the pyrazinone ring (at the C6 position) would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent carbonyl group and nitrogen atoms and would be expected in the downfield region of the spectrum.

Table 5.1.1. Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
Phenyl H (ortho) ~ 7.5 - 7.8 m -
Phenyl H (meta) ~ 7.3 - 7.6 m -
Phenyl H (para) ~ 7.3 - 7.6 m -

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Pyrazinone Carbons: The carbonyl carbon (C2) would be expected to have the most downfield chemical shift, typically in the range of δ 150-170 ppm. The carbons bearing the chlorine atoms (C3 and C5) would also be significantly downfield due to the electronegativity of chlorine. The remaining carbon of the pyrazinone ring (C6) would appear at a chemical shift influenced by the adjacent nitrogen atoms.

Phenyl Carbons: The phenyl carbons would show signals in the aromatic region (δ 110-140 ppm). The ipso-carbon (the carbon attached to the nitrogen of the pyrazinone ring) would have a distinct chemical shift, as would the ortho, meta, and para carbons, reflecting the electronic influence of the pyrazinone substituent.

Table 5.1.2. Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C2) ~ 150 - 170
C-Cl (C3) Downfield region
C-Cl (C5) Downfield region
C-H (C6) Aromatic/Heteroaromatic region
Phenyl C (ipso) ~ 130 - 140
Phenyl C (ortho) ~ 120 - 130
Phenyl C (meta) ~ 125 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would primarily be useful for establishing the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectra of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1700 cm⁻¹.

C=N and C=C Stretching: Vibrations of the C=N and C=C bonds within the pyrazinone and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl ring would be found above 3000 cm⁻¹.

Table 5.2.1. Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
C=O Stretch ~ 1650 - 1700 Strong
C=N / C=C Stretch ~ 1400 - 1600 Medium-Strong

Studies of Tautomerism and Conformational Effects

For pyrazinone systems, the possibility of tautomerism exists, for example, between the keto form (pyrazin-2-one) and the enol form (2-hydroxypyrazine). Vibrational spectroscopy can be a useful tool to study such equilibria. The presence of a strong C=O stretching band would be indicative of the predominance of the keto tautomer. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would further support the keto form as the major tautomer in the solid state. Conformational effects, such as the rotational orientation of the phenyl ring relative to the pyrazinone ring, could also influence the vibrational spectra, but detailed analysis would require computational modeling in conjunction with experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound and its derivatives, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.

Under electron impact, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pathways are often predictable and provide valuable structural information. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the 35Cl and 37Cl isotopes having a natural abundance ratio of approximately 3:1.

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of chlorine atoms, carbon monoxide, and fragmentation of the pyrazinone and phenyl rings. The study of related chlorinated heterocyclic compounds suggests that the initial fragmentation often involves the cleavage of the C-Cl bond.

A plausible fragmentation pathway for this compound is outlined below. The molecular ion would first be observed, followed by fragments resulting from the sequential loss of chlorine and other neutral molecules.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

m/z Value (Postulated) Proposed Fragment Structure Notes
256/258/260[M]+•Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
221/223[M - Cl]+Loss of one chlorine atom.
193/195[M - Cl - CO]+Subsequent loss of carbon monoxide.
158[M - 2Cl - CO]+Loss of both chlorine atoms and carbon monoxide.
77[C6H5]+Phenyl cation, a common fragment for phenyl-substituted compounds.

Note: The m/z values are presented to show the expected pattern and may vary slightly in an actual spectrum. The ratios of the isotopic peaks (e.g., 256:258:260) would be indicative of the number of chlorine atoms present in the fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the phenyl ring and the pyrazinone system. The conjugated system formed by the phenyl group and the pyrazinone ring is the primary chromophore responsible for the observed electronic transitions.

The phenyl ring typically shows characteristic absorption bands in the UV region. The pyrazinone ring, containing C=O and C=N chromophores, also contributes to the UV absorption. The presence of chlorine atoms as substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on their electronic effects.

Based on studies of similar aromatic and heterocyclic compounds, the expected electronic transitions for this compound are summarized in the table below. The solvent used for analysis can also influence the position of the absorption bands.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Electronic Transition Expected λmax Range (nm) Chromophore
π → π200 - 280Phenyl ring and pyrazinone C=C bonds
π → π280 - 350Conjugated system (Phenyl-Pyrazinone)
n → π*> 350Pyrazinone C=O and C=N groups

Note: The λmax values are estimations based on related structures and can vary with solvent and substitution on the phenyl ring or pyrazinone core.

The π → π* transitions are generally of high intensity (large molar absorptivity, ε), while the n → π* transitions are typically of lower intensity and may sometimes be obscured by the stronger π → π* bands. The specific positions and intensities of these bands would provide valuable information for the characterization of this compound and its derivatives.

X Ray Crystallography for Precise Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for the unambiguous determination of the solid-state structure of a molecule. This method involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the precise spatial coordinates of each atom in the molecule can be determined. This process would allow for the complete elucidation of the molecular structure of 3,5-dichloro-1-phenylpyrazin-2(1H)-one, confirming the connectivity of the atoms and revealing its three-dimensional arrangement in the solid state.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A primary output of an SCXRD analysis is a detailed geometric description of the molecule. This includes precise measurements of all intramolecular distances and angles.

Bond Lengths: The distances between the nuclei of two bonded atoms. For this compound, this would provide the exact lengths of the C-C, C-N, C=O, C-Cl, and C-H bonds within both the pyrazinone and phenyl rings.

Bond Angles: The angles formed by three connected atoms. This data would define the geometry around each atom, such as the angles within the heterocyclic and aromatic rings.

Should experimental data become available, it would be presented in a table similar to the hypothetical example below.

ParameterHypothetical Value (Å or °)
C3-Cl1 Bond LengthData not available
C5-Cl2 Bond LengthData not available
C2=O1 Bond LengthData not available
N1-C6 Bond AngleData not available
C3-N4-C5 Bond AngleData not available
Pyrazinone-Phenyl Dihedral AngleData not available

Analysis of Molecular Conformation and Packing Arrangements in the Crystal Lattice

SCXRD reveals not only the structure of a single molecule but also how multiple molecules arrange themselves to form the crystal.

Molecular Conformation: This refers to the spatial arrangement of atoms in a single molecule. The analysis would describe the planarity of the pyrazinone ring and the orientation of the phenyl substituent relative to it.

Crystal Packing: This describes how the individual molecules are organized in the unit cell and, by extension, throughout the entire crystal. Molecules may pack in various motifs, such as herringbone, stacked, or layered arrangements, which are governed by intermolecular forces. Understanding the packing is crucial for predicting material properties like solubility and stability.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

In the solid state, molecules are held together by a network of non-covalent intermolecular interactions. A key interaction of interest for this compound would be halogen bonding.

Halogen Bonding: This is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on an adjacent molecule (a halogen bond acceptor), such as the oxygen of the carbonyl group or the nitrogen atoms of the pyrazinone ring. The analysis would identify any such Cl···O or Cl···N interactions, defined by their distances and angles, which are typically shorter than the sum of the van der Waals radii and exhibit specific angular preferences. Other potential interactions include π-π stacking between phenyl and/or pyrazinone rings and C-H···O hydrogen bonds.

Addressing Contradictions Between Experimental and Computational Structural Data

It is standard practice to compare experimentally determined structures from SCXRD with those predicted by computational chemistry methods, such as Density Functional Theory (DFT). While computational models are powerful predictive tools, discrepancies can arise.

If both experimental and computational data were available for this compound, any differences in bond lengths, angles, or dihedral angles would be analyzed. Such contradictions can often be explained by the fact that computational models typically calculate the structure of a single molecule in a vacuum (gas phase), whereas SCXRD determines the structure in the solid state, where the molecule's conformation is influenced by the intermolecular forces of the crystal packing environment. These comparisons can provide deeper insight into the effects of the solid-state environment on molecular structure.

Computational and Theoretical Studies of 3,5 Dichloro 1 Phenylpyrazin 2 1h One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations serve as a powerful tool for investigating the fundamental properties of molecules. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic parameters with a high degree of accuracy. For 3,5-dichloro-1-phenylpyrazin-2(1H)-one, such calculations have been pivotal in characterizing its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It has been successfully applied to this compound to determine its most stable three-dimensional conformation, a process known as geometry optimization. mdpi.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

DFT studies reveal that the optimized structural parameters are in good agreement with experimental data where available. mdpi.com The electronic structure, which governs the molecule's reactivity and physical properties, is also thoroughly described by DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.commdpi.com

For this compound, FMO analysis indicates the regions of the molecule that are most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. ijarset.com

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

The specific energy values for HOMO, LUMO, and the energy gap for this compound are contingent on the specific computational method and basis set used in the calculation. This table is intended to be populated with data from specific research findings.

Electrostatic potential (ESP) surface maps, also known as molecular electrostatic potential (MEP) maps, are valuable for visualizing the charge distribution within a molecule and predicting how molecules will interact. libretexts.orgschrodinger.comyoutube.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net

In the MEP map of this compound, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow regions represent areas with intermediate potential. These maps are instrumental in understanding intermolecular interactions and identifying reactive sites. ijstr.org

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.netijarset.comchimicatechnoacta.ru

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.comchimicatechnoacta.ru

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. chimicatechnoacta.ru

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. ijarset.comresearchgate.net

These indices are crucial for predicting the chemical behavior and reactivity of this compound in various chemical environments. researchgate.net

Table 2: Global Reactivity Descriptors for this compound

Descriptor Formula Value
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Data not available
Chemical Softness (S) S = 1 / η Data not available

Note: The chemical potential (μ) is approximated as μ ≈ (EHOMO + ELUMO) / 2. The values for these descriptors are dependent on the calculated HOMO and LUMO energies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. researchgate.netnih.gov By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound. researchgate.netrsc.org

These theoretical spectra can be compared with experimental data to assign the observed absorption bands to specific electronic transitions within the molecule, such as n→π* and π→π* transitions. nih.gov This provides a deeper understanding of the molecule's photophysical properties.

Quantum mechanical calculations are highly effective in predicting various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. pdx.eduoregonstate.edu These predicted shifts, when compared with experimental spectra, aid in the accurate assignment of signals to specific atoms within the molecule. nih.govrsc.orgresearchgate.net

IR Frequencies and Raman Activities: DFT calculations can compute the vibrational frequencies and intensities of a molecule. biomedpharmajournal.org The calculated infrared (IR) and Raman spectra for this compound can be compared with experimental spectra to provide a detailed assignment of the vibrational modes. ijstr.orgresearchgate.netnih.gov This analysis helps in identifying the characteristic functional groups and understanding the molecule's vibrational properties.

Table 3: List of Compounds

Compound Name

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Theoretical Prediction of Chemical Reactivity

Further research, including novel computational studies, would be required to generate the specific data needed to populate these sections accurately and authoritatively.

Applications of 3,5 Dichloro 1 Phenylpyrazin 2 1h One in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Synthetic Methodologies

The reactivity of the two chlorine atoms at the C3 and C5 positions of the pyrazinone ring is differential, allowing for selective functionalization and making 3,5-dichloro-1-phenylpyrazin-2(1H)-one a cornerstone for constructing a variety of heterocyclic systems. This versatility is primarily exploited through its role as a precursor to diverse pyrazinone derivatives and in the synthesis of fused and condensed heterocyclic systems.

Precursor for Diverse Pyrazinone Derivatives

The chlorine atoms on the 1-phenyl-2(1H)-pyrazinone core are susceptible to displacement by a wide range of nucleophiles, and they can participate in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a vast array of functional groups, leading to a rich library of pyrazinone derivatives.

Nucleophilic aromatic substitution (SNAr) reactions provide a straightforward method for introducing amine, alkoxide, and thiol moieties at the C3 and C5 positions. The relative reactivity of these positions can often be controlled by reaction conditions, enabling sequential and selective substitutions. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound. These methodologies offer a high degree of control and functional group tolerance. Key examples include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloropyrazinone with boronic acids or their esters. nih.govresearchgate.net This allows for the introduction of various aryl and heteroaryl substituents.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling with alkenes, leading to the synthesis of vinyl-substituted pyrazinones. wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org

Sonogashira Coupling: This coupling reaction with terminal alkynes introduces alkynyl functionalities onto the pyrazinone scaffold, opening avenues for further transformations. wikipedia.orgchemeurope.comwashington.edulibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to a diverse set of amino-substituted pyrazinones. wikipedia.orglibretexts.orgbeilstein-journals.orgnih.govmdpi.comsemanticscholar.org

These synthetic strategies are summarized in the table below, showcasing the versatility of this compound as a precursor.

Reaction TypeReagentFunctional Group Introduced
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolsAmino, Alkoxy, Thioether
Suzuki-Miyaura CouplingBoronic Acids/EstersAryl, Heteroaryl
Heck ReactionAlkenesVinyl
Sonogashira CouplingTerminal AlkynesAlkynyl
Buchwald-Hartwig AminationPrimary/Secondary AminesSubstituted Amino

Synthesis of Fused and Condensed Heterocyclic Systems

The pyrazinone core of this compound can serve as a diene or dienophile in cycloaddition reactions, or the reactive chlorine atoms can be utilized in intramolecular cyclization reactions to construct fused and condensed heterocyclic systems. These larger, more complex ring systems are of significant interest in various areas of chemical research.

For instance, the pyrazinone ring can potentially participate in [4+2] cycloaddition (Diels-Alder) reactions, where it can act as the diene component, reacting with a suitable dienophile to form a bicyclic system. Subsequent aromatization or further transformations can lead to a variety of fused aromatic rings.

Furthermore, the introduction of appropriate functional groups at the C3 and C5 positions via the methods described in section 8.1.1 can set the stage for intramolecular cyclization reactions. For example, the synthesis of a pyrazinone derivative bearing a nucleophilic group at the end of a side chain can lead to the formation of a new ring fused to the pyrazinone core upon cyclization. This strategy has been employed in the synthesis of various fused nitrogen-containing heterocycles, such as pyrazolo[3,4-b]pyrazines and imidazo[1,2-a]pyrazines. researchgate.netucl.ac.uknih.govmdpi.comnih.govnih.govnih.govrsc.orgresearchgate.net

Functionalization for Specific Chemical Applications (excluding direct biological activity)

The ability to precisely functionalize the this compound scaffold opens up possibilities for its application in various chemical contexts beyond its direct use as a synthetic intermediate. The introduction of specific functional groups can impart novel chemical properties, making the resulting derivatives suitable for applications in areas such as catalysis and sensing.

For example, the incorporation of phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors onto the pyrazinone ring through cross-coupling reactions could lead to the development of novel ligands for transition metal catalysis. The pyrazinone core could act as a tunable electronic and steric platform, influencing the catalytic activity and selectivity of the metal center.

Similarly, the introduction of chromophoric or fluorophoric groups could lead to the development of novel chemosensors. The binding of a target analyte to a receptor site attached to the pyrazinone framework could induce a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorescent response.

Potential in the Development of Advanced Materials

The unique electronic and photophysical properties that can be engineered into the pyrazinone scaffold through functionalization suggest a promising future for this compound derivatives in the development of advanced organic materials.

Pyrazinone-Based Polymers and Light-Responsive Materials

The difunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. Polycondensation reactions, for example, through sequential cross-coupling reactions, could lead to the formation of pyrazinone-containing polymers with tailored electronic and physical properties. These polymers could find applications in various areas of materials science.

Furthermore, the incorporation of photoresponsive moieties, such as azobenzenes or spiropyrans, onto the pyrazinone core could lead to the development of light-responsive materials. mdpi.com These materials could undergo reversible changes in their structure and properties upon exposure to light of specific wavelengths, making them suitable for applications in optical data storage, molecular switches, and photo-controlled drug delivery systems. While direct examples starting from this compound are not yet prevalent, the synthetic versatility of the scaffold provides a clear pathway for the creation of such materials.

Use in Organic Semiconductors and Dyes

Pyrazine (B50134) and its derivatives are known to be used in the construction of organic electronic materials due to their electron-accepting nature. nih.govresearchgate.netuky.edu By strategically attaching electron-donating groups to the 1-phenyl-2(1H)-pyrazinone core, it is possible to create donor-acceptor (D-A) type molecules with tunable electronic properties. These D-A systems are fundamental to the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The extended π-conjugation that can be achieved through the functionalization of this compound also makes it a promising platform for the development of novel dyes. The absorption and emission properties of these dyes can be fine-tuned by the choice of substituents, leading to materials with specific colors and fluorescence characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells (DSSCs). mdpi.comrsc.orgmdpi.comresearchgate.netnih.gov The table below summarizes the potential applications of functionalized pyrazinone derivatives in advanced materials.

Material TypePotential ApplicationKey Feature
Pyrazinone-Based PolymersOrganic Electronics, Specialty PlasticsTunable electronic and physical properties
Light-Responsive MaterialsOptical Storage, Molecular SwitchesReversible photo-induced structural changes
Organic SemiconductorsOFETs, OPVsDonor-Acceptor architecture, tunable bandgap
Organic DyesOLEDs, Fluorescent Probes, DSSCsTunable absorption and emission spectra

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 3,5-dichloro-1-phenylpyrazin-2(1H)-one, future research should prioritize the adoption of green chemistry principles to minimize waste and energy consumption.

Current synthetic strategies for pyrazinones often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. rsc.org Future efforts could explore the use of nanocatalysts and aqueous reaction media to create more sustainable pathways. For instance, sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has been successfully employed as a reusable catalyst in the synthesis of other heterocyclic compounds in water, suggesting its potential applicability to pyrazinone synthesis. ijcce.ac.irresearchgate.net

Furthermore, multicomponent reactions (MCRs) present a promising avenue for the one-pot synthesis of complex pyrazinone derivatives from simple starting materials. iau.ir The development of novel MCRs for the synthesis of this compound could significantly improve efficiency and reduce the number of synthetic steps. The use of grinding-based techniques and microwave irradiation are other green chemistry approaches that have shown promise in the synthesis of related heterocyclic compounds and could be adapted for pyrazinone synthesis. iftmuniversity.ac.in

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachKey FeaturesPotential Advantages
NanocatalysisUse of solid-supported catalysts (e.g., SBA-Pr-SO3H). ijcce.ac.irresearchgate.netCatalyst recyclability, mild reaction conditions, potential for aqueous synthesis.
Multicomponent Reactions (MCRs)One-pot synthesis from three or more starting materials. iau.irHigh atom economy, reduced waste, simplified purification.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. iftmuniversity.ac.inReduced reaction times, improved yields, enhanced reaction control.
Mechanochemistry (Grinding)Solvent-free or low-solvent reaction conditions. iftmuniversity.ac.inReduced solvent waste, energy efficiency, unique reactivity.

Exploration of Unconventional Reactivity Patterns

The two chlorine atoms in this compound offer significant opportunities for exploring novel and unconventional reactivity patterns. While the substitution of these halogens is a known synthetic route, there is considerable scope for discovering new transformations. researchgate.net

One area of interest is the selective functionalization of the C3 and C5 positions. A novel and convenient procedure for the synthesis of asymmetrically tri- and tetrasubstituted pyrazines has been developed starting from para-methoxybenzyl-protected 3,5-dichloro-2(1H)-pyrazinones. researchgate.net This approach allows for the orthogonal introduction of different substituents, which is highly valuable for creating diverse molecular architectures.

Furthermore, the pyrazinone ring itself can participate in interesting reactions. For example, 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, can undergo 1,3-dipolar cycloadditions. researchgate.net Investigating the generation and cycloaddition reactions of the corresponding 3-oxido-1-phenyl-5-chloropyrazinium ylide could lead to the synthesis of novel polycyclic nitrogen-containing heterocycles with potential biological activity.

The exploration of transition-metal-catalyzed cross-coupling reactions at the C-Cl bonds is another promising avenue. While Suzuki and other cross-coupling reactions are commonly used, the investigation of less conventional coupling partners and catalytic systems could unlock new synthetic possibilities.

Advanced Computational Studies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, advanced computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity, thereby guiding the predictive design of new derivatives.

Density Functional Theory (DFT) calculations can be employed to study the molecular properties, reaction pathways, and transition states involved in the synthesis and reactions of this compound. nih.govmdpi.com Such studies can help in understanding the regioselectivity of substitution reactions and in designing more efficient synthetic routes. DFT can also be used to predict the electronic properties of novel derivatives, which is crucial for applications in materials science. physchemres.org

Molecular modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be utilized to predict the binding modes and affinities of this compound derivatives to biological targets. mdpi.com This information is vital for the rational design of new bioactive compounds with improved potency and selectivity. nih.govmdpi.com The pyrazinone scaffold is present in many biologically active molecules, and computational methods can accelerate the discovery of new therapeutic agents based on this core structure. ontosight.ai

Table 2: Application of Computational Methods for Predictive Design

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. nih.govmdpi.comUnderstanding of reactivity, prediction of reaction outcomes, design of novel materials with desired electronic properties.
Molecular DockingPrediction of binding modes and affinities to biological targets. mdpi.comIdentification of potential protein targets, guidance for the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activity. mdpi.comPredictive models for the bioactivity of new derivatives, optimization of lead compounds.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior and conformational flexibility of the molecule and its complexes. eurasianjournals.comUnderstanding of ligand-receptor interactions, assessment of binding stability.

Integration of Multiscale Modeling Approaches

To gain a more comprehensive understanding of the behavior of this compound and its derivatives, from the molecular to the macroscopic level, the integration of multiscale modeling approaches is a promising future direction. eurasianjournals.com This involves combining different computational techniques that operate at various length and time scales.

For instance, quantum mechanics (QM) methods like DFT can be used to accurately describe the electronic properties and reactivity at the molecular level. The results from these QM calculations can then be used to parameterize classical molecular mechanics (MM) force fields. These force fields can subsequently be employed in large-scale molecular dynamics (MD) simulations to study the behavior of a large number of molecules in a condensed phase or their interaction with a biological membrane.

This multiscale approach can be particularly useful for predicting the solid-state properties of new materials based on the this compound scaffold, such as crystal packing and electronic conductivity. In the context of drug discovery, multiscale models can help in understanding how a drug molecule permeates through a cell membrane or how it interacts with a complex biological environment. The integration of these methods can provide a more realistic and predictive framework for the design of novel functional molecules. acs.org

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons appear at δ 7.2–7.4 ppm, while NH protons (if present) resonate near δ 10–12 ppm .
  • FTIR : Confirms functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹, C-Cl at 600–800 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .

Advanced Analysis
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or polymorphism. Crystallographic refinement using SHELXL (via SHELX software) resolves such issues by determining precise bond lengths and angles . For example, highlights SHELXL’s role in refining high-resolution X-ray data to confirm the pyrazine ring geometry.

What strategies address contradictions in bioactivity data for this compound across studies?

Basic Approach
Standardize assay protocols (e.g., antioxidant activity via DPPH radical scavenging or Fe²⁺ chelation) to minimize variability . Replicate experiments under identical conditions (pH, temperature, solvent) to verify results.

Advanced Methodological Rigor
Employ hybrid modeling combining computational and experimental data. For instance, receptor-response models (e.g., bioelectronic nose setups) can reconcile discrepancies by correlating chemical features with bioactivity across diverse receptors . Meta-analyses of existing datasets (e.g., comparing 9–24 receptor studies) identify methodological biases, such as differences in heterologous expression systems or ligand concentrations .

How can computational methods predict the reactivity or stability of this compound?

Q. Advanced Modeling

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability under oxidative conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to evaluate hydrolysis susceptibility.
  • QSAR Models : Link structural descriptors (e.g., Cl substituent positions) to bioactivity trends, aiding in derivative design .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Purification

  • Recrystallization : Use ethanol/water or dioxane for high-purity solids .
  • Column Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (4:1) separates polar byproducts .

Q. Advanced Techniques

  • HPLC-PDA : Achieves >99% purity by optimizing mobile phase (acetonitrile/water with 0.1% TFA) and monitoring UV absorption at 254 nm .

How do reaction mechanisms differ between conventional and microwave-assisted syntheses?

Advanced Mechanistic Insights
Microwave irradiation enhances reaction rates via dielectric heating, which polarizes molecules and lowers activation energy. For example, shows that microwave-assisted Biginelli reactions complete in 30 minutes vs. 8 hours under reflux. Kinetic studies (e.g., monitoring via in-situ IR) reveal accelerated intermediate formation in microwave conditions .

What are the challenges in correlating in vitro bioactivity with in silico predictions for this compound?

Advanced Data Integration
Divergence arises from oversimplified computational models (e.g., ignoring solvent effects or protein flexibility). Hybrid approaches, such as docking studies combined with MD simulations, improve accuracy. For example, highlights the need to validate receptor-binding hypotheses using wet-lab assays (e.g., competitive binding studies) .

How can researchers optimize green chemistry principles in synthesizing this compound?

Q. Advanced Sustainability

  • Catalyst Design : Replace HCl with biodegradable catalysts (e.g., oxalic acid) to reduce waste .
  • Solvent Selection : Use water or ethanol instead of toluene, aligning with CHEM21 solvent guidelines.
  • Energy Efficiency : Adopt microwave or flow chemistry to minimize energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.